methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate - 179057-12-6

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Catalog Number: EVT-343664
CAS Number: 179057-12-6
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound "methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate" is structurally related to a variety of pyrazole-based compounds that have been synthesized and evaluated for their potential applications, particularly in cancer therapy and as antimicrobial agents. This analysis will delve into the mechanism of action and applications of these compounds, drawing from the research findings of related molecules.

Synthesis Analysis
  • Condensation Reactions: These reactions often involve reacting hydrazines with dicarbonyl compounds or their equivalents. For instance, in [], a pyrazole ring is formed through the condensation of a hydrazine derivative with ethyl acetoacetate.
  • Cyclization Reactions: Certain reactions allow for the formation of the pyrazole ring from acyclic precursors. Paper [] describes the formation of pyrazole-benzenesulfonamides via cyclization of a polylithiated C(α),N-phenylhydrazone intermediate.
Molecular Structure Analysis
  • Alkylation: Introducing alkyl groups can modify the compound's properties, as demonstrated in [] where alkyl derivatives of a pyrazole-triazole compound were synthesized.
  • Halogenation: Incorporating halogens like chlorine or fluorine can significantly alter a molecule's reactivity and biological activity. [] explores the synthesis and properties of halogenated pyrazole derivatives.
Mechanism of Action

The mechanism of action of pyrazole derivatives is often linked to their ability to interact with biological targets. For instance, the compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) has been identified as a tubulin polymerization inhibitor, which suggests its potential as an anticancer agent. It operates by inhibiting the accumulation of acetylated tubulin and the formation of microtubules, leading to G2/M cell cycle arrest in HeLa cells1. This mechanism is crucial for the antiproliferative activity observed in human cancer cells. Similarly, other pyrazole derivatives have been synthesized and their anticancer activities evaluated. For example, 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives have shown antitumor activity against various cancer cell lines, with certain derivatives displaying higher activity against lung cancer cells2.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-containing compounds, such as solubility, lipophilicity, and stability, are crucial for their biological activity and potential therapeutic applications. These properties are often optimized during drug development, as highlighted in [] where the researchers focused on improving brain penetration and drug-like properties.

Applications in Various Fields

Cancer Therapy

The research on pyrazole derivatives has primarily focused on their anticancer properties. The indenopyrazoles, such as GN39482, have shown promising antiproliferative activity toward human cancer cells1. Similarly, the 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives have been evaluated against five cancer cell lines, with some compounds exhibiting comparable anticancer activity to known drugs2. These findings suggest that pyrazole derivatives could be optimized further as potential lung cancer inhibitory agents.

Antimicrobial Applications

Apart from their anticancer potential, pyrazole derivatives have also been explored for their antimicrobial activities. Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents3. The structural confirmation and characterization of these compounds have been achieved through spectroscopic analyses, and their antimicrobial efficacy has been tested.

Electrochemical Applications

The electrochemical behavior of pyrazole derivatives is another area of interest. The study of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has provided insights into the voltammetric behavior of these compounds in nonaqueous media. This research has implications for the development of various heterocyclic systems, including pyrazolotriazoles, and helps to understand the influence of different substituents on the mechanism of anodic oxidation4.

Hu7691 (B5)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits promising kinase selectivity, low activity in inducing HaCaT keratinocyte apoptosis, and excellent anticancer cell proliferation potencies. [] Hu7691 has a favorable pharmacokinetic profile and in vivo efficacy, leading to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA). []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [] It displays potent activity on platelets and vascular smooth muscle, inhibiting 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis. [] APD791 is orally available and demonstrates acute and subchronic inhibition of 5-HT activity. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a potent and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGlu2). [] It demonstrates high potency and subtype selectivity, favorable lipophilicity, and has been radiolabeled with carbon-11 for positron emission tomography (PET) imaging. [] In vitro autoradiography and PET studies indicate specific binding of [11C]MG2-1812 to mGlu2 in the rat brain. []

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol (1)

  • Compound Description: This compound serves as a precursor for the synthesis of aminomethyl derivatives (2a-e) investigated for their anti-inflammatory potential. [] It exhibits moderate anti-inflammatory activity compared to its derivatives and the standard drug diclofenac sodium. []

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides (Series)

  • Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors, inspired by the inhibitory effects of CA-4 analogues and indoles. [] Several compounds in the series exhibited effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []

4-(2-Chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate (Amorphous form)

  • Compound Description: This compound, in its amorphous form, is a weedicidal agent. [] It exhibits good physicochemical stability, improved solubility in water compared to its crystalline form A, and effectively controls grassy weeds and certain broadleaf weeds in rice fields. []

3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives (5a–l)

  • Compound Description: This series of compounds, synthesized via a one-pot Hantzsch condensation, was evaluated for antimicrobial and antioxidant activities. [] Several derivatives exhibited broad-spectrum antibacterial activity, while others showed potent antifungal activity. [] Some compounds also displayed promising radical scavenging abilities. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] Designed using structure-based drug design, it demonstrates favorable brain penetration and drug-like properties. [] PF-2545920 is the first reported clinical entry for this mechanism in the treatment of schizophrenia. []

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

  • Compound Description: This compound is formed as a product in a reaction with methylhydrazine. [] The crystal structure reveals a dihedral angle of 33.4° between the plane of the pyrazole ring and the approximate mirror plane of the piperidine ring. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h)

  • Compound Description: This series of compounds was synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines. [] Biological activity studies revealed that derivatives with chlorine substituents exhibited higher toxicity towards six tested bacteria. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

  • Compound Description: Synthesized via a one-pot, four-component domino reaction, this series of compounds was evaluated for antibacterial activity. [] The synthesis utilizes simple, efficient methods, generating multiple bonds in a single step. []

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of pyrazole amide derivatives targets the TMV PC protein and exhibits anti-tobacco mosaic virus (TMV) activity. [] They were synthesized from the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. [] Several compounds demonstrated promising activity against TMV in both in vivo and in vitro assays. []

4-[indol-3-yl-methylene]-1H-pyrazol-5(4H)-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antitumor activity against five cancer cells using the MTT assay. [] Several derivatives showed potent antitumor activity, with some exhibiting comparable efficacy to 5-fluorouracil (5-FU) against specific cancer cell lines. [] Structure-activity relationship studies identified key structural features contributing to the observed antitumor activities. []

16. Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (II)* Compound Description: This compound is readily formed from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (I) through reduction followed by ring formation. [] It crystallizes with Z' = 2 in the space group P-1, forming sheets of R(4)4(28) rings through N—H...N and C—H...O(carbonyl) hydrogen bonds. [] * Relevance: Compound 16 contains a 5-methyl-1H-pyrazol-3-yl group, an isomer of the 1-methyl-1H-pyrazol-5-yl group in methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate. This difference in the pyrazole ring substitution pattern significantly impacts the overall structure.

17. Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate* Compound Description: This isomeric compound forms complex sheets via N—H...N, N—H...O, and C—H...O hydrogen bonds. []* Relevance: This compound, along with its isomer (compound 18), features a 3-phenyl-1H-pyrazol-yl group, distinct from the 1-methyl-1H-pyrazol-5-yl group present in methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate. The difference in substitution and the presence of a nitrobenzoate group further distinguishes it.

18. Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate* Compound Description: This compound exhibits a polarized molecular-electronic structure and forms chains of edge-fused rings through N—H...O and C—H...O hydrogen bonds. [] * Relevance: This compound is an isomer of compound 17, and like compound 17, it features a 5-phenyl-1H-pyrazol-3-yl group, in contrast to the 1-methyl-1H-pyrazol-5-yl group found in methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate. It also contains a nitrobenzoate group, distinguishing it from the target structure.

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor, demonstrating efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro. [] It also exhibits in vivo efficacy in a TEL-Jak2 model. [] AZD1480 possesses excellent physical properties, preclinical pharmacokinetics, and has been evaluated in Phase I clinical trials. []

20. 4-[1-(2-Fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC) * Compound Description: FTIDC acts as a highly potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1). [] It exhibits oral activity and inhibits the constitutive activity of mGluR1a, suggesting inverse agonist properties. [] FTIDC displays no species differences in its antagonistic activity on recombinant human, mouse, and rat mGluR1. []* Relevance: Although this compound does not contain a pyrazole ring, it is included due to its structural similarity to the pyrazole-containing compounds mentioned above. Specifically, the 5-methyl-1H-1,2,3-triazol-4-yl group in FTIDC is structurally analogous to the pyrazole ring, particularly in its potential for bioisosteric replacement. This inclusion highlights the potential for exploring triazole derivatives as bioisosteres of pyrazoles in medicinal chemistry.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

  • Compound Description: Talazoparib is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. [] It demonstrates excellent potency in inhibiting PARP1 and PARP2 enzyme activity, as well as PARP-mediated PARylation in cells. [] Talazoparib exhibits favorable pharmacokinetic (PK) properties and shows remarkable antitumor efficacy in preclinical models, including BRCA1 mutant MX-1 breast cancer xenografts, both as a single agent and in combination with chemotherapy. [] It has undergone Phase 1 clinical trials and is currently in Phase 2 and 3 trials for treating locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations. []

Properties

CAS Number

179057-12-6

Product Name

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

IUPAC Name

methyl 4-(2-methylpyrazol-3-yl)benzoate

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3

InChI Key

PYEWEFGLTSTRFG-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC

Synonyms

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.